5-Methoxypodophyllotoxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

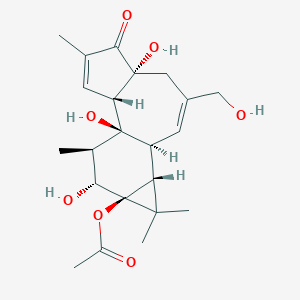

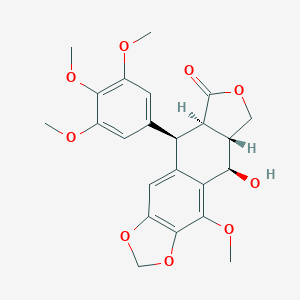

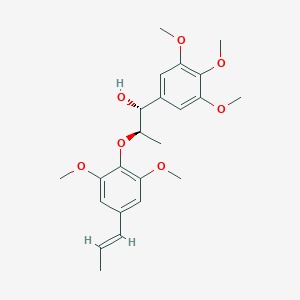

5-Methoxypodophyllotoxin is a potent lignan with the molecular formula C23H24O9 . It is recognized for its broad-spectrum pharmacological activities . It was first isolated from seeds of Linum flavum .

Synthesis Analysis

The synthesis of 5-Methoxypodophyllotoxin involves complex chemical reactions. The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible .Molecular Structure Analysis

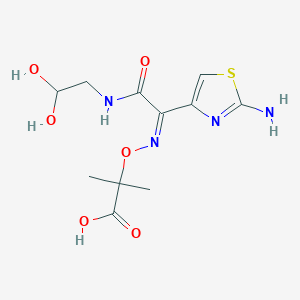

The molecular structure of 5-Methoxypodophyllotoxin is characterized by four conjugated rings system and a free-rotating tri-substituted benzene ring .Chemical Reactions Analysis

The chemical reactions of 5-Methoxypodophyllotoxin are related to their effect on tubulin assembly .Physical And Chemical Properties Analysis

5-Methoxypodophyllotoxin has a density of 1.4±0.1 g/cm3, a boiling point of 605.0±55.0 °C at 760 mmHg, and a flash point of 208.7±25.0 °C . It has a molar refractivity of 111.0±0.3 cm3, a polar surface area of 102 Å2, and a molar volume of 326.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Production in Cell Cultures

5-Methoxypodophyllotoxin has been studied for its production in plant cell cultures. Wichers et al. (1990) found that cell cultures of Linum flavum can produce 5-methoxypodophyllotoxin in amounts comparable to those in fully differentiated plants, dependent on the hormonal balance of the growth medium (Wichers, Harkes, & Arroo, 1990). Uden et al. (1991) improved the production of 5-methoxypodophyllotoxin using a selected root culture of Linum flavum, finding that omitting naphthaleneacetic acid from the medium and feeding the cultures with phenylpropanoids like L-tyrosine and L-phenylalanine significantly increased the levels of 5-methoxypodophyllotoxin (Uden, Pras, Homan, & Malingré, 1991).

Cytotoxicity and Antitumor Activities

The cytotoxicity of 5-methoxypodophyllotoxin has been a key area of research. Van Uden et al. (1992) developed a method for isolating 5-methoxypodophyllotoxin from Linum flavum root cultures, noting its comparable cytotoxic potency to podophyllotoxin against EAT and HeLa cells (Van Uden, Homan, Woerdenbag, Pras, Malingré, Wichers, & Harkes, 1992). Doussot et al. (2016) explored the antiproliferative activities of extracts from Linum species, finding a strong correlation between the lignan content of the extracts and their antiproliferative activity, particularly highlighting 6-methoxypodophyllotoxin (Doussot, Mathieu, Colas, Molinié, Corbin, Montguillon, Moreno Y Banuls, Renouard, Lamblin, Dupré, Maunit, Kiss, Hano, & Lainé, 2016).

Biosynthesis Pathways

Research into the biosynthesis pathways of 5-methoxypodophyllotoxin has also been significant. Xia et al. (2000) investigated the biosynthetic pathways of podophyllotoxin and 5-methoxypodophyllotoxin in Podophyllum peltatum and Linum flavum, establishing that their pathways involve dirigent mediated coupling of E-coniferyl alcohol (Xia, Costa, Proctor, Davin, & Lewis, 2000).

In Vitro Studies

Several in vitro studies have highlighted the potential of 5-methoxypodophyllotoxin. For instance, Sudo et al. (1998) examined the inhibitory effects of podophyllotoxin derivatives, including 5-methoxypodophyllotoxin, on herpes simplex virus replication, demonstrating its selective inhibition of the virus in MRC-5 cells (Sudo, Konno, Shigeta, & Yokota, 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

128443-52-7 |

|---|---|

Produktname |

5-Methoxypodophyllotoxin |

Molekularformel |

C23H24O9 |

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

(5R,5aR,8aR,9R)-5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C23H24O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,12,16-17,19,24H,8-9H2,1-4H3/t12-,16+,17-,19+/m0/s1 |

InChI-Schlüssel |

PDQAOYGENRRPQO-UXDKQJBESA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=C(C5=C(C=C24)OCO5)OC)O |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O |

Andere CAS-Nummern |

128443-52-7 |

Synonyme |

5-methoxypodophyllotoxin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

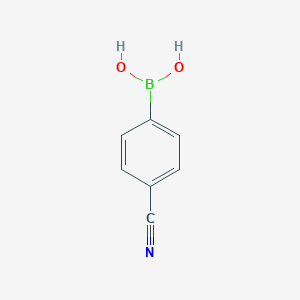

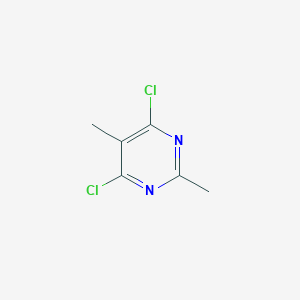

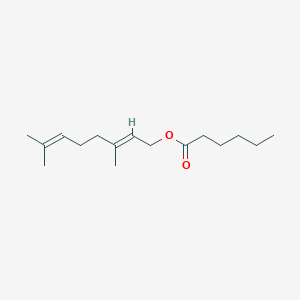

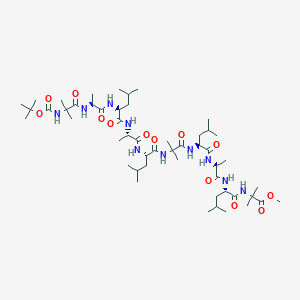

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)